molecular formula C19H19FN4O3 B1684546 布瑞瓦尼布 CAS No. 649735-46-6

布瑞瓦尼布

货号: B1684546
CAS 编号: 649735-46-6
分子量: 370.4 g/mol
InChI 键: WCWUXEGQKLTGDX-LLVKDONJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

布瑞瓦尼布是一种研究中的小分子抑制剂,靶向血管内皮生长因子 (VEGF) 和成纤维细胞生长因子 (FGF) 信号通路。 它主要用于研究其在治疗多种癌症方面的潜力,包括肝细胞癌 (HCC) 和转移性结直肠癌 .

科学研究应用

    癌症治疗: 布瑞瓦尼布正在被研究作为治疗肝细胞癌、转移性结直肠癌和其他实体瘤的药物。它在临床前和临床试验中显示出作为一线和二线治疗的潜力。

    血管生成抑制: 通过靶向 VEGF 和 FGF 信号通路,布瑞瓦尼布抑制血管生成,即新血管的形成。这一特性使其成为癌症研究和治疗中的一种宝贵工具。

    联合治疗: 布瑞瓦尼布也正在与其他抗癌药物联合研究,以增强其治疗效果并克服对单一药物治疗的耐药性。

安全和危害

Brivanib is toxic and contains a pharmaceutically active ingredient . It is harmful if swallowed and may damage fertility or the unborn child . It is suspected of damaging fertility or the unborn child . It is advised to wear protective gloves, clothing, and eye/face protection when handling Brivanib .

作用机制

布瑞瓦尼布通过抑制 VEGF 和 FGF 受体的活性发挥作用,这些受体是血管生成和肿瘤生长中的关键调节剂 。对这些受体的抑制导致血管生成的抑制,从而减少肿瘤的血供并抑制其生长。涉及的分子靶点和途径包括:

    VEGF 受体: 布瑞瓦尼布抑制 VEGF 受体-2 (VEGFR-2),它在血管生成中起着至关重要的作用。

    FGF 受体: 布瑞瓦尼布也靶向 FGF 受体,特别是 FGF 受体-1 (FGFR-1),它参与肿瘤生长和对 VEGF 靶向治疗的耐药性。

准备方法

布瑞瓦尼布是通过一系列化学反应合成的,这些反应涉及形成其丙氨酸酯前药布瑞瓦尼布丙氨酸酯。 合成路线通常包括以下步骤 :

    核心结构的形成: 布瑞瓦尼布的核心结构是通过一系列反应合成的,这些反应涉及各种芳香族和杂环化合物的偶联。

    官能团的引入: 通过取代反应将氟和甲基等官能团引入核心结构。

    丙氨酸酯前药的形成: 最后一步是将核心结构与丙氨酸酯化,形成布瑞瓦尼布丙氨酸酯,从而提高其口服生物利用度。

化学反应分析

布瑞瓦尼布经历了几种类型的化学反应,包括 :

    氧化: 布瑞瓦尼布可以在氧化剂存在下发生氧化反应,尤其是在强氧化剂存在下。

    还原: 还原反应可以在特定条件下发生,导致形成还原衍生物。

    取代: 取代反应在布瑞瓦尼布的合成中很常见,其中官能团被引入或替换。

    水解: 酯前药布瑞瓦尼布丙氨酸酯可以发生水解,释放出活性化合物布瑞瓦尼布。

这些反应中常用的试剂和条件包括强酸、碱和氧化剂。这些反应形成的主要产物通常是具有修饰官能团的布瑞瓦尼布衍生物。

相似化合物的比较

布瑞瓦尼布在同时抑制 VEGF 和 FGF 信号通路方面是独一无二的,这使其有别于其他血管生成抑制剂 。类似的化合物包括:

    索拉非尼: 另一种多靶点酪氨酸激酶抑制剂,靶向 VEGF 受体,但缺乏明显的 FGF 抑制活性。

    仑伐替尼: 一种同时靶向 VEGF 和 FGF 受体的化合物,类似于布瑞瓦尼布,但具有不同的疗效和安全性特征。

    贝伐单抗: 一种单克隆抗体,靶向 VEGF,但不抑制 FGF 信号通路。

布瑞瓦尼布抑制 VEGF 和 FGF 通路的能力使其成为克服对 VEGF 靶向治疗的耐药性和增强癌症治疗整体疗效的有希望的候选药物。

属性

IUPAC Name

(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3/c1-10-6-13-14(23-10)4-5-15(17(13)20)27-19-18-12(3)16(26-8-11(2)25)7-24(18)22-9-21-19/h4-7,9,11,23,25H,8H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWUXEGQKLTGDX-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OC[C@@H](C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60215294
Record name Brivanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649735-46-6
Record name Brivanib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=649735-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brivanib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0649735466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brivanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11958
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brivanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 649735-46-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRIVANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDU33B674I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brivanib
Reactant of Route 2
Reactant of Route 2
Brivanib
Reactant of Route 3
Brivanib
Reactant of Route 4
Brivanib
Reactant of Route 5
Brivanib
Reactant of Route 6
Reactant of Route 6
Brivanib
Customer
Q & A

A: Brivanib is a selective dual tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptors 1 and 2 (FGFR-1/2). [, ] By inhibiting these receptors, brivanib disrupts the signaling pathways involved in angiogenesis, a process critical for tumor growth and metastasis. [, ]

ANone: Brivanib's inhibition of VEGFR-2 and FGFR-1/2 leads to a cascade of downstream effects that hinder tumor development:

  • Reduced Tumor Cell Proliferation: Brivanib treatment has been shown to decrease tumor cell proliferation, evidenced by a reduction in Ki-67 staining in xenograft models. [, ]
  • Decreased Tumor Vascular Density: By inhibiting angiogenesis, brivanib reduces the formation of new blood vessels within the tumor, as demonstrated by decreased CD34 staining in preclinical models. [, ]
  • Increased Apoptosis: Studies have shown that brivanib treatment leads to an increase in apoptosis, or programmed cell death, in tumor cells. [, ]
  • Inhibition of Angiogenesis: Brivanib effectively inhibits angiogenesis driven by VEGF or basic fibroblast growth factor (bFGF) alone, as well as when both cytokines are present. [] This effect has been demonstrated in Matrigel plug assays. []
  • Modulation of the Tumor Microenvironment: Research suggests brivanib can alter the tumor microenvironment to favor antitumor immunity. This includes enhancing CD8+ T cell infiltration and function, and shifting tumor-associated macrophages away from the pro-tumor M2 phenotype. []

A: Brivanib's molecular formula is C20H19FN6O3, and its molecular weight is 406.41 g/mol. []

A: Yes, the synthesis and characterization of brivanib often involve techniques like 1H-NMR and mass spectrometry (MS) to confirm its structure. [, ] Detailed spectroscopic data can be found in relevant publications and patents.

    A: Yes, computational chemistry techniques have been employed to understand brivanib's interactions with its targets and explore structure-activity relationships. These studies often involve molecular docking simulations and quantitative structure-activity relationship (QSAR) modeling. [, ]

    A: While specific details of brivanib's SAR are likely proprietary, research suggests that modifications to the pyrrolotriazine core and the indole substituent can influence its potency and selectivity for VEGFR-2 and FGFRs. [, ]

    A: Brivanib is formulated as brivanib alaninate, an L-alanine ester prodrug, to improve its oral bioavailability. [, ] Information regarding the stability of brivanib and its prodrug under various storage conditions is crucial for its formulation and should be available in relevant pharmaceutical publications and patents.

    A: The development of brivanib alaninate itself represents a successful formulation strategy to improve oral bioavailability. [, ] Further research might explore additional formulation techniques such as the use of nanoparticles or other drug delivery systems to optimize brivanib's pharmacokinetic properties. []

      A: Brivanib alaninate is rapidly hydrolyzed to brivanib in vivo by esterases, with carboxylesterases 1 and 2 playing a significant role. []

      • Absorption: Brivanib alaninate is rapidly absorbed following oral administration, reaching peak plasma concentrations within approximately 1 hour. []
      • Distribution: The volume of distribution of brivanib suggests wide distribution in the body. []
      • Metabolism: Brivanib is extensively metabolized primarily via oxidative pathways involving CYP1A2 and CYP3A4, and through direct sulfate conjugation by various SULT enzymes, including SULT1A1, SULT1B1, SULT2A1, SULT1A3, and SULT1E1. [, ]
      • Excretion: Following oral administration of radiolabeled brivanib alaninate, the majority of drug-related radioactivity was recovered in feces, with a smaller proportion in urine. [, ] Fecal excretion being the primary route suggests biliary excretion plays a role. []

      A: Brivanib's pharmacokinetic properties influence its in vivo activity. The rapid absorption and relatively long half-life of approximately 13.8 hours contribute to its ability to maintain therapeutic concentrations. [] Pharmacodynamic studies using dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) have demonstrated that brivanib treatment leads to a decrease in tumor vascular permeability and perfusion, aligning with its antiangiogenic mechanism. [, ]

      A: Brivanib has demonstrated potent in vitro activity against various cancer cell lines, including those derived from hepatocellular carcinoma, colorectal cancer, and other solid tumors. [, , , ] These studies typically involve cell viability assays to assess brivanib's antiproliferative effects. [, ]

      ANone: Brivanib's efficacy has been extensively evaluated in preclinical animal models, including:

      • Xenograft Models: Studies utilizing human tumor xenografts implanted in mice have shown brivanib's ability to suppress tumor growth across various cancer types, including hepatocellular carcinoma, colorectal cancer, and lung cancer. [, , , , , ]
      • Orthotopic Models: Orthotopic models, where tumor cells are implanted in their corresponding organ, have been used to more closely mimic the tumor microenvironment. DCE-MRI studies in an orthotopic model of hepatocellular carcinoma demonstrated brivanib's ability to reduce tumor vascularity and perfusion. []
      • Genetically Engineered Mouse Models: Studies using the RIP-Tag2 mouse model of pancreatic neuroendocrine tumors provided insights into brivanib's efficacy in a setting of acquired resistance to VEGF-targeted therapy. []

      ANone: Yes, brivanib has been investigated in multiple clinical trials for various cancer types, including:

      • Hepatocellular Carcinoma (HCC): Several phase II and III clinical trials have been conducted to evaluate brivanib in HCC patients. While initial phase II trials showed promising activity, two phase III trials, BRISK-FL and BRISK-PS, did not meet their primary endpoints of overall survival benefit. [, , , , , ]
      • Colorectal Cancer: A phase III clinical trial (NCIC CTG CO.20) assessed brivanib in combination with cetuximab in patients with metastatic, chemotherapy-refractory, wild-type KRAS colorectal cancer. Although the combination improved progression-free survival, it did not significantly improve overall survival. []
      • Other Solid Tumors: Brivanib has also been studied in clinical trials for other solid tumors, including gastric cancer and renal cell carcinoma, to explore its potential in a broader patient population. [, ]

      ANone: While specific resistance mechanisms to brivanib are still being elucidated, preclinical research suggests several possibilities:

      • Activation of Alternative Signaling Pathways: Tumor cells may evade brivanib's effects by activating alternative pro-angiogenic pathways, such as those involving platelet-derived growth factor (PDGF). []
      • Tumor Microenvironment-Mediated Resistance: The tumor microenvironment can contribute to drug resistance by providing a protective niche for tumor cells. This can involve interactions with stromal cells or the presence of immunosuppressive factors. []

      A: Preclinical evidence suggests that brivanib may overcome resistance to VEGF-targeted therapies like sunitinib in renal cell carcinoma models. [] This suggests that dual targeting of VEGF and FGF pathways could potentially delay or prevent resistance. [, ]

      A: While the development of the prodrug brivanib alaninate significantly improved oral bioavailability, further research might investigate targeted drug delivery approaches, such as nanoparticle formulations or antibody-drug conjugates, to enhance brivanib's delivery to tumor sites and potentially minimize off-target effects. []

      ANone: Research suggests several potential biomarkers:

      • FGFR Expression: Higher expression levels of FGFR-1 in tumor samples have been associated with shorter progression-free survival in patients with metastatic renal cell carcinoma treated with sorafenib, suggesting a potential role for FGFR expression as a predictive biomarker for brivanib response. []
      • Collagen IV: Early decreases in serum Collagen IV levels during brivanib treatment have been associated with longer progression-free and overall survival in patients with hepatocellular carcinoma, suggesting its potential as a pharmacodynamic biomarker. []
      • Gene Expression Signatures: Gene expression profiling studies in preclinical models identified several genes, including Tie-1, Col4a1, C1qr1, Agtrl1, and Cdh5, that were significantly modulated by brivanib treatment, highlighting potential biomarkers for monitoring drug activity. [, ]

      ANone: Various analytical techniques have been employed in brivanib research:

      • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry (LC-MS), is a key method for quantifying brivanib and its metabolites in biological samples for pharmacokinetic and metabolism studies. [, , ]
      • Immunohistochemistry (IHC): IHC is widely used to assess the expression of brivanib's targets (VEGFR-2, FGFR-1/2) and downstream signaling molecules in tumor samples. [, , , ]
      • Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): DCE-MRI has been used as a non-invasive imaging technique to evaluate brivanib's antiangiogenic effects in preclinical models. This method allows researchers to monitor changes in tumor vascular permeability and perfusion in response to treatment. [, ]
      • 1H High-Resolution Magic Angle Spinning Nuclear Magnetic Resonance Spectroscopy (1H HR-MAS NMR): This technique provides detailed metabolic profiles of tumor tissues and has been used to evaluate brivanib's efficacy in preclinical models. []

      A: As with any pharmaceutical compound, the analytical methods used for brivanib analysis must be rigorously validated according to regulatory guidelines. This includes assessing parameters such as accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, robustness, and system suitability. []

        A: Brivanib alaninate, the prodrug, exhibits improved aqueous solubility compared to the parent compound, brivanib, contributing to its enhanced oral bioavailability. [, ] Dissolution studies are essential for understanding the rate at which brivanib alaninate releases the active drug in vivo.

            ANone: Yes, depending on the specific cancer type and stage, alternative treatment options might include:

            • Surgery: For early-stage cancers, surgical resection might be curative. []
            • Transarterial Chemoembolization (TACE): TACE is a locoregional therapy commonly used in HCC. []
            • Other Tyrosine Kinase Inhibitors (TKIs): Sorafenib is an approved TKI for HCC, and other TKIs like lenvatinib, regorafenib, and cabozantinib have also shown efficacy in various clinical trials. [, , , ]
            • Immune Checkpoint Inhibitors (ICIs): ICIs, such as nivolumab and pembrolizumab, have emerged as promising treatment options for various cancer types, including HCC. []

              A: Brivanib emerged as a promising antiangiogenic agent during a period of significant research and development in the field of oncology. Its dual targeting of both VEGFR-2 and FGFR-1/2 was a novel approach aimed at improving efficacy and potentially overcoming resistance to VEGF-targeted therapies. [] While brivanib did not meet its primary endpoints in pivotal clinical trials, its development contributed valuable knowledge to the field of antiangiogenic therapy and provided insights into the complexities of tumor resistance mechanisms.

              ANone: Brivanib research has benefited from collaborations across various disciplines, including:

              • Medicinal Chemistry: The design and synthesis of brivanib and its prodrug involved expertise in medicinal chemistry, organic synthesis, and analytical chemistry. [, ]
              • Pharmacology: Pharmacologists played a key role in characterizing brivanib's pharmacokinetic and pharmacodynamic properties, as well as investigating drug-drug interactions and metabolism. [, , , ]
              • Oncology: Oncologists were essential in conducting clinical trials, evaluating brivanib's efficacy and safety in cancer patients, and analyzing clinical outcomes. [, , , , , , , ]
              • Imaging Sciences: Researchers in imaging sciences, particularly those specializing in DCE-MRI, contributed to the non-invasive assessment of brivanib's antiangiogenic effects in preclinical models. [, ]
              • Bioinformatics and Genomics: Bioinformaticians and genomic scientists played a role in analyzing gene expression data to identify potential biomarkers for brivanib response. [, ]

              体外研究产品的免责声明和信息

              请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。